(6-(Trifluoromethyl)pyrimidin-4-yl)methanol
Overview
Description
“(6-(Trifluoromethyl)pyrimidin-4-yl)methanol” is a chemical compound with the molecular formula C6H5F3N2O. It has a molecular weight of 178.11 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with a trifluoromethyl group attached at the 6th position and a methanol group attached at the 4th position . Unfortunately, I could not find more detailed information on the molecular structure of this compound.Physical And Chemical Properties Analysis
“this compound” is stored sealed in dry conditions at 2-8°C . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound.Scientific Research Applications
Pharmacological Synthesis and Testing : The compound has been used in the synthesis of pyrazolyl-pyrimidine hybrids, which showed significant inhibitory activity for butyrylcholinesterase, suggesting potential pharmacological applications (Zanatta et al., 2020).
Catalytic Reduction Studies : It has been involved in catalytic reduction studies, specifically in the formation of 6-methyl-4-pyrimidinol via catalytic reduction processes, indicating its role in organic synthesis and transformation (Yamanaka, 1959).
Inorganic Chemistry and Metal Complex Formation : The compound has been used in the formation of complex structures in inorganic chemistry, like in the creation of betweenanene-type structures with copper, exhibiting antiferromagnetic interaction (Ishida et al., 2005).
Optical and Electronic Properties Analysis : It has been a subject of study in the field of nonlinear optics and electronic properties, with research focusing on its structural parameters, electronic potential, and non-linear optical exploration (Hussain et al., 2020).
Photokinetic Studies : The compound's derivatives have been studied for their photophysical and photochemical properties, shedding light on its potential in photochemistry applications (Ryseck et al., 2013).
Antiviral Research : Derivatives of this compound have been synthesized and evaluated for their antiviral activities, particularly against varicella-zoster virus, highlighting its potential use in medicinal chemistry (Robins et al., 2007).
Corrosion Inhibition Studies : It has been investigated as a corrosion inhibitor for mild steel in acidic medium, demonstrating its potential application in materials science and engineering (Ma et al., 2017).
Dissociation Constants and Thermodynamics : The compound's derivatives have been analyzed for their dissociation constants and thermodynamic parameters, contributing to the understanding of its chemical behavior in various solvents and temperatures (Bhesaniya & Baluja, 2014).
Synthesis of Novel Heterocyclic Compounds : It has been used in the synthesis of novel heterocyclic compounds, which are of interest in the development of new pharmaceuticals and materials (Gein et al., 2020).
Chemoselective Reduction : Magnesium in methanol, involving this compound, has been used for the chemoselective reduction of pyrimidine-2(1H)-ones, indicating its importance in specific chemical reactions (Singh & Singh, 2009).
properties
IUPAC Name |
[6-(trifluoromethyl)pyrimidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-1-4(2-12)10-3-11-5/h1,3,12H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEZWHHCIPCFBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744434 | |
Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356111-18-6 | |
Record name | [6-(Trifluoromethyl)pyrimidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20744434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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